molecular formula C21H25NO4 B11438119 5,7-dimethoxy-4-[2-(2-methylpropoxy)phenyl]-3,4-dihydroquinolin-2(1H)-one

5,7-dimethoxy-4-[2-(2-methylpropoxy)phenyl]-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B11438119
M. Wt: 355.4 g/mol
InChI Key: BDDYAARPWHYPIX-UHFFFAOYSA-N
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Description

5,7-DIMETHOXY-4-[2-(2-METHYLPROPOXY)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is a complex organic compound with a unique structure that includes methoxy groups and a tetrahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-DIMETHOXY-4-[2-(2-METHYLPROPOXY)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE typically involves multiple steps starting from readily available precursors. One common method involves the condensation of 3,5-dimethoxybenzaldehyde with an appropriate amine, followed by cyclization and functional group modifications . The reaction conditions often require the use of catalysts such as p-toluene sulfonic acid and solvents like toluene .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,7-DIMETHOXY-4-[2-(2-METHYLPROPOXY)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while substitution reactions could introduce new functional groups to the aromatic ring .

Scientific Research Applications

5,7-DIMETHOXY-4-[2-(2-METHYLPROPOXY)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action for 5,7-DIMETHOXY-4-[2-(2-METHYLPROPOXY)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular pathways and biological effects . Detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-DIMETHOXY-4-[2-(2-METHYLPROPOXY)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tetrahydroquinoline core and methoxy groups make it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C21H25NO4

Molecular Weight

355.4 g/mol

IUPAC Name

5,7-dimethoxy-4-[2-(2-methylpropoxy)phenyl]-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C21H25NO4/c1-13(2)12-26-18-8-6-5-7-15(18)16-11-20(23)22-17-9-14(24-3)10-19(25-4)21(16)17/h5-10,13,16H,11-12H2,1-4H3,(H,22,23)

InChI Key

BDDYAARPWHYPIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=CC=C1C2CC(=O)NC3=C2C(=CC(=C3)OC)OC

Origin of Product

United States

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